molecular formula C7H7Cl2NO B597348 2,3-Dichloro-5-ethoxypyridine CAS No. 1345471-27-3

2,3-Dichloro-5-ethoxypyridine

Cat. No.: B597348
CAS No.: 1345471-27-3
M. Wt: 192.039
InChI Key: XZBMJARTHCYJRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-ethoxypyridine can be achieved through various methods. One common approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This method involves the following steps:

    Lithiation: The pyridine is lithiated using n-butyllithium at low temperatures (around -78°C).

    Transmetalation: The lithiated intermediate is then treated with an organomagnesium halide to form a mixed diorganomagnesium compound.

    Elimination and Addition: At elevated temperatures, elimination occurs, leading to the formation of a pyridyne intermediate.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow setups to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,3-diamino-5-ethoxypyridine, while coupling reactions can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-ethoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5-ethoxypyridine is unique due to its specific substitution pattern, which provides distinct reactivity and makes it valuable in the synthesis of various complex molecules. Its ethoxy group at the 5 position offers additional sites for chemical modification, enhancing its utility in organic synthesis .

Properties

IUPAC Name

2,3-dichloro-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-2-11-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBMJARTHCYJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718431
Record name 2,3-Dichloro-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-27-3
Record name 2,3-Dichloro-5-ethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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